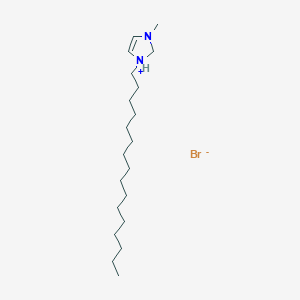

1-hexadecyl-3-methylimidazolium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-hexadecyl-3-methylimidazolium bromide involves nucleophilic substitution reactions starting from 2-methylimidazole. This process yields a high-purity product through a cost-effective method with simple purification steps, achieving high yields of up to 90% (Lin Jin-me, 2014). The synthesis under microwave radiation has been reported to significantly reduce reaction time, further illustrating the efficiency of modern synthetic approaches for this compound.

Molecular Structure Analysis

The crystal structure of this compound has been determined, revealing that it crystallizes in the triclinic system with specific unit cell parameters. The interactions between imidazolium cations, Br- anions, and lattice water molecules construct a 3D supramolecular structure, indicating the significant role of these components in the self-assembled process (Ya-mei Zhao et al., 2010). The presence of a long alkyl chain contributes to the self-assembly and aggregation behavior in water, suggesting an interdigitated pattern at higher concentrations.

Chemical Reactions and Properties

This compound has shown utility as an adsorbent in the preconcentration of chlorophenols from environmental water samples, demonstrating its high surface area and excellent adsorption capacity. This application underlines its chemical stability and interaction capabilities with various organic compounds (Qin Cheng et al., 2012).

Physical Properties Analysis

The density and speed of sound of 1-hexyl-3-methylimidazolium bromide in mixtures with alcohols have been studied, providing insight into its molar volume, excess molar volume, isentropic compressibility, and deviations in these properties. These measurements help understand the molecular interactions and structural characteristics of the ionic liquid in various environments (Seyyedeh Narjes Mirheydari et al., 2020).

Chemical Properties Analysis

The compound's ability to serve as an efficient medium for the synthesis of various organic compounds without the need for additional catalysts or under specific conditions like microwave irradiation highlights its versatile chemical properties. These attributes facilitate a range of synthetic procedures, making this compound a valuable reagent in green chemistry (A. Hasaninejad et al., 2010).

Applications De Recherche Scientifique

Separation of Phenolic Compounds : 1-Hexadecyl-3-methylimidazolium bromide has been used as a cationic surfactant for the separation of phenolic compounds, including quinol, phloroglucinol, resorcinol, phenol, p-cresol, and m-nitrophenol, by micellar electrokinetic capillary chromatography (MEKC). This application demonstrates its effectiveness in chromatographic separations (Niu et al., 2009).

Crystal Structure Analysis : The crystal structure of this compound monohydrate has been studied, revealing how the cations are stacked and stabilized by various hydrogen-bonding interactions (Wei et al., 2009).

Synthesis and Thermal Stability : The synthesis process, crystal structure, and thermal stability of this compound have been explored, providing insights into its physicochemical properties (Zhao Ya, 2009).

Template for Mesoporous Material Preparation : This compound has been used as a template for preparing organic–inorganic mesoporous materials like MCM-41, illustrating its utility in material science (Hu et al., 2012).

Drug Loading and Release Properties : In the field of pharmacology, this compound has been used to study the drug loading and releasing properties of starch nanoparticles, highlighting its potential in drug delivery systems (Wang et al., 2016).

Environmental Sample Analysis : Its application in environmental science is evident in the extraction of chlorophenols from environmental water samples, using magnetic nanoparticles coated with this compound (Cheng et al., 2012).

Mécanisme D'action

Target of Action

This compound is a type of ionic liquid, which are known for their unique properties and wide range of applications .

Mode of Action

As an ionic liquid, it is composed of ions and has close to zero vapor pressure . This allows it to interact with various substances in unique ways, often serving as a solvent in green chemistry .

Pharmacokinetics

As an ionic liquid, it is known to have a low vapor pressure and high thermal stability , which could potentially influence its bioavailability.

Result of Action

As an ionic liquid, it is often used as a solvent in green chemistry due to its environmentally benign nature .

Action Environment

The action, efficacy, and stability of 1-hexadecyl-3-methylimidazolium bromide can be influenced by various environmental factors. For instance, its high thermal stability allows it to function effectively in high-temperature environments . .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-hexadecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;/h18-19H,3-17,20H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STESGJHDBJZDRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[NH+]1CN(C=C1)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30768020 |

Source

|

| Record name | 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30768020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132361-22-9 |

Source

|

| Record name | 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30768020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.